N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Overview
Description
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound It is characterized by its unique structure, which includes an adamantane core, a cyclopropyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to the phenyl ring through a Friedel-Crafts acylation reaction.
Formation of the Adamantane Core: The adamantane core is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the adamantane-phenyl intermediate with the cyclopropyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biology: Study of its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(adamantan-1-yl)phenyl]acetamide: Similar structure but lacks the cyclopropyl group.
N-[4-(adamantan-1-yl)phenyl]methanamine: Similar structure but with an amine group instead of the carboxamide group.
Uniqueness
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3311~3,7~]decane-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties
Properties
IUPAC Name |
N-[4-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]amino]phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2/c1-16(2)9-22-23(26(22,3)4)24(30)28-20-5-7-21(8-6-20)29-25(31)27-13-17-10-18(14-27)12-19(11-17)15-27/h5-9,17-19,22-23H,10-15H2,1-4H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVSHQOLAAGFHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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